molecular formula C19H14N2O3 B374146 N-(3-nitrobenzylidene)-4-phenoxyaniline

N-(3-nitrobenzylidene)-4-phenoxyaniline

Cat. No.: B374146
M. Wt: 318.3g/mol
InChI Key: STULDEFDOODCSZ-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzylidene)-4-phenoxyaniline is a Schiff base compound formed by the condensation of 4-phenoxyaniline and 3-nitrobenzaldehyde. Its molecular structure features a nitro group (-NO₂) at the meta position of the benzylidene moiety and a phenoxy (-OPh) substituent on the aniline ring. This compound belongs to a broader class of aromatic Schiff bases, which are characterized by a C=N bond (imine linkage) and have applications in materials science, catalysis, and medicinal chemistry due to their electronic properties and biological activity .

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3g/mol

IUPAC Name

1-(3-nitrophenyl)-N-(4-phenoxyphenyl)methanimine

InChI

InChI=1S/C19H14N2O3/c22-21(23)17-6-4-5-15(13-17)14-20-16-9-11-19(12-10-16)24-18-7-2-1-3-8-18/h1-14H

InChI Key

STULDEFDOODCSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Crystal Structure: The molecule adopts a non-planar conformation, with a dihedral angle of ~31.6° between the benzylidene and aniline aromatic rings. The C=N bond length is ~1.28 Å, consistent with typical Schiff base double bonds .
  • Intermolecular Interactions : Stabilized by C–H···O hydrogen bonds and π–π stacking (centroid-to-centroid distance: ~3.81 Å), contributing to its solid-state packing .
  • Synthesis: Typically synthesized via refluxing 4-phenoxyaniline and 3-nitrobenzaldehyde in toluene using a Dean-Stark apparatus for azeotropic water removal, yielding ~80% product .

Comparison with Structurally Similar Compounds

2.1. N-(4-Nitrobenzylidene)-3,4-dimethylaniline

Structural Differences :

  • Substitutions: A para-nitro group on the benzylidene ring and methyl groups (-CH₃) at the 3,4-positions of the aniline ring.
  • Optical Properties: UV/Vis Absorption: Maximum one-photon absorption (OPA) at ~400 nm, shorter than N-(3-nitrobenzylidene)-4-phenoxyaniline (inferred λmax > 450 nm due to extended conjugation from the phenoxy group). Nonlinear Optical (NLO) Behavior: First hyperpolarizability (β) calculated at 12.5 × 10⁻³⁰ esu, suggesting moderate NLO activity .

Functional Implications :

  • Methyl groups enhance solubility in non-polar solvents but reduce π-conjugation compared to the phenoxy group in the target compound.
2.2. N-(3-Methoxybenzylidene)-4-(phenyldiazenyl)aniline

Structural Differences :

  • Methoxy (-OCH₃) substituent at the meta position of the benzylidene ring and an azo (-N=N-) linkage on the aniline ring.
  • Electronic Effects: The azo group introduces strong electron-withdrawing character, red-shifting absorption to ~500 nm. Methoxy group provides weaker electron-donating effects compared to nitro or phenoxy groups.
2.3. 4-Nitro-N-(3-nitrophenyl)benzamide

Structural Differences :

  • Amide (-CONH-) linkage instead of an imine (C=N) bond.
  • Dual nitro groups on both aromatic rings.
  • Crystallography :
    • Orthorhombic crystal system (space group Pbca), with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
2.4. N-(4-Phenoxyphenyl)aryl-carboxamide Derivatives

Structural Differences :

  • Carboxamide (-CONH-) linkage and variable aryl groups (e.g., thiophene, benzothiophene).
  • Synthesis : Prepared via Ullman coupling and amidation reactions, with yields ranging from 24% to 66% .

Pharmacological Potential:

  • Demonstrated anticancer activity in vitro, attributed to the phenoxy-aniline scaffold’s ability to intercalate DNA .

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